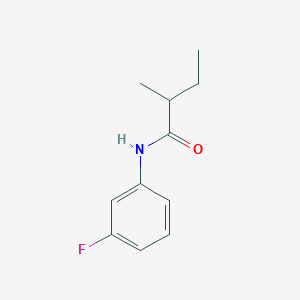
N-(3-fluorophenyl)-2-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-methylbutanamide, also known as flumazenil, is a benzodiazepine antagonist that is commonly used in scientific research. It has been found to be effective in reversing the effects of benzodiazepines, which are commonly used as sedatives and anxiolytics. Flumazenil has also been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
Flumazenil works by binding to the benzodiazepine receptor and blocking the effects of benzodiazepines. Benzodiazepines enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which inhibits neuronal activity and produces sedative and anxiolytic effects. Flumazenil competes with benzodiazepines for binding to the receptor, and thus reverses their effects.
Biochemical and Physiological Effects:
Flumazenil has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, decrease anxiety, and improve memory performance. Flumazenil has also been found to have anti-convulsant properties, and has been studied for its potential use in the treatment of epilepsy. In addition, N-(3-fluorophenyl)-2-methylbutanamide has been investigated for its potential use in the treatment of alcohol and opioid dependence.
実験室実験の利点と制限
One advantage of using N-(3-fluorophenyl)-2-methylbutanamide in laboratory experiments is that it allows researchers to selectively block the effects of benzodiazepines without affecting other neurotransmitter systems. This can help to clarify the specific role of benzodiazepines in various physiological and behavioral processes. However, one limitation of using this compound is that it may not completely block the effects of all benzodiazepines, and may have variable effects depending on the specific benzodiazepine and receptor subtype involved.
将来の方向性
There are a number of potential future directions for research on N-(3-fluorophenyl)-2-methylbutanamide. One area of interest is the development of more selective benzodiazepine antagonists that can block the effects of specific benzodiazepines or receptor subtypes. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as anxiety disorders, depression, and schizophrenia. Finally, further research is needed to clarify the specific role of benzodiazepines and their receptors in various physiological and behavioral processes, and to identify potential new targets for drug development.
合成法
Flumazenil can be synthesized using a variety of methods, including the reaction of 3-fluoroaniline with 2-methylbutyryl chloride in the presence of a base, or the reaction of 3-fluorophenylacetonitrile with 2-methylbutyryl chloride in the presence of a reducing agent. The resulting product can then be purified using various techniques, such as recrystallization or column chromatography.
科学的研究の応用
Flumazenil is primarily used in scientific research to study the effects of benzodiazepines on the brain and behavior. It is commonly used in animal studies to investigate the role of benzodiazepine receptors in various physiological and behavioral processes, such as anxiety, memory, and sleep. Flumazenil has also been used in human studies to investigate the effects of benzodiazepines on cognitive function and to assess the potential therapeutic applications of N-(3-fluorophenyl)-2-methylbutanamide itself.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-8(2)11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVSQPGNEFUGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561124.png)

![N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)

![3-Tert-butyl-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7561155.png)

![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)

![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)